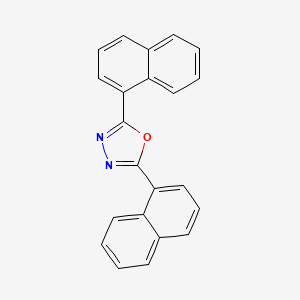

2,5-Di(1-naphthyl)-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNFOTHAFHGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238182 | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-62-4 | |

| Record name | 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 905-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EKF6CL2VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Theoretical and Computational Landscape of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

2,5-Di(1-naphthyl)-1,3,4-oxadiazole (BND) is a molecule of significant interest owing to the unique electronic and structural properties conferred by its constituent naphthyl and oxadiazole moieties. The 1,3,4-oxadiazole ring is a well-known pharmacophore, and its combination with the bulky, aromatic naphthyl groups suggests potential applications in materials science and medicinal chemistry. A thorough understanding of its structural, vibrational, and electronic characteristics is paramount for exploring its utility. This technical guide synthesizes the findings from theoretical and computational investigations, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Recent studies have employed a combination of experimental techniques and computational methods to elucidate the properties of BND. Spectroscopic methods such as Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy have been used to experimentally characterize the molecule.[1][2] These experimental findings have been corroborated and further explained by theoretical calculations, primarily based on Density Functional Theory (DFT).[1][2]

Molecular Structure and Geometry

The optimized molecular structure of BND has been determined through DFT calculations. These theoretical predictions of bond lengths and angles have been compared with experimental data where available, showing a satisfactory correlation.[1][2]

Table 1: Selected Calculated Bond Lengths and Angles of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.299 Å |

| N-N | 1.381 Å | |

| C-O | 1.368 Å | |

| C-C (Oxadiazole-Naphthyl) | 1.46 Å | |

| C-C (Oxadiazole ring) | 1.43 Å | |

| C-H | 1.08 Å | |

| Bond Angle | C-C-C | 115.6° - 124.5° |

Data sourced from DFT calculations.[2]

The C=N, N-N, and C-O bond lengths within the oxadiazole ring are calculated to be 1.299 Å, 1.381 Å, and 1.368 Å, respectively.[1][2] The carbon-carbon bond linking the oxadiazole ring to the naphthyl groups is 1.46 Å.[2] The C-H bond lengths are typically around 1.08 Å.[2] The C-C-C bond angles in the naphthyl rings range from 115.6 to 124.5 degrees.[2]

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the molecular vibrations of BND. DFT calculations have been employed to predict the vibrational wavenumbers, which show good agreement with the experimental spectra.[1][2]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| C-H Stretching | 3048 | 3061 | 3132-3057 |

| C=N Stretching | 1529 (sharpest peak) | 1579 | 1523 (second sharpest) |

Data compiled from experimental and theoretical studies.[1]

The C-H stretching vibrations are observed experimentally at 3048 cm⁻¹ in the FT-IR spectrum and 3061 cm⁻¹ in the FT-Raman spectrum, consistent with the calculated range of 3132-3057 cm⁻¹.[1] The C=N stretching vibration, a characteristic band for the oxadiazole ring, appears as the most intense peak in the experimental IR spectrum at 1529 cm⁻¹ and at 1579 cm⁻¹ in the Raman spectrum.[1] The corresponding theoretical IR peak is assigned as the second sharpest at 1523 cm⁻¹.[1]

Electronic Properties

The electronic properties of BND have been investigated using Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) surface analysis.[1][2]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. A large energy gap indicates high stability.[1] The analysis of BND reveals a sizable energy gap, confirming the molecule's stability.[1]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is used to identify reactive sites for electrophilic and nucleophilic attacks.[1][2] For BND, the MEP analysis reveals the charge distribution and active spots within the molecule.[1]

Experimental and Computational Protocols

Experimental Methodologies

-

Sample Preparation: A 97% pure powder sample of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole was used for experimental analysis.[1]

-

FT-IR Spectroscopy: The FT-IR spectrum was recorded using the KBr disc method on a Perkin Elmer BX spectrometer in the range of 4000-400 cm⁻¹.[1]

-

FT-Raman Spectroscopy: The FT-Raman spectrum was captured in the range of 3500-10 cm⁻¹.[1]

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were collected using an Agilent 600 MHz NMR apparatus with a 14.1 Tesla field power.[1] The solvent used was THF-d8.[1]

Computational Methodologies

-

Software: Gaussian 09 software was utilized for all theoretical calculations.[1]

-

Method: Density Functional Theory (DFT) was the primary computational method.[1][2]

-

Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method was employed to theoretically predict chemical shift values in the THF solvent.[1]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the theoretical and computational studies performed on this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

The synergistic approach of combining experimental spectroscopy with theoretical DFT calculations has provided a detailed understanding of the structural, vibrational, and electronic properties of this compound. The good agreement between theoretical and experimental data validates the computational models used. This comprehensive characterization serves as a foundational resource for researchers and scientists, enabling further exploration of BND in various applications, including the design of novel pharmaceuticals and advanced materials. The stability of the molecule, as indicated by its large HOMO-LUMO gap, makes it a promising scaffold for future derivatization and development.

References

An In-depth Technical Guide on the Electronic and Vibrational Properties of Naphthyl-Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyl-substituted oxadiazoles represent a significant class of heterocyclic compounds, garnering substantial interest due to their versatile applications in materials science, particularly in organic light-emitting diodes (OLEDs), and their broad-spectrum of biological activities in medicinal chemistry. The fusion of the electron-deficient 1,3,4-oxadiazole ring with the electron-rich, bulky naphthyl moiety gives rise to unique electronic and vibrational characteristics. This guide provides a comprehensive overview of these properties, detailing the theoretical and experimental findings. It includes a summary of key quantitative data, detailed experimental and computational protocols, and logical diagrams to elucidate the structure-property relationships.

Core Concepts: Electronic and Vibrational Properties

The functionality of naphthyl-substituted oxadiazoles in various applications is fundamentally governed by their molecular structure, which dictates their electronic and vibrational behavior.

-

Electronic Properties : These properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting energy gap (Egap), determine the molecule's charge transport capabilities, as well as its absorption and emission spectra.[1][2] The HOMO-LUMO gap is a critical parameter for assessing molecular stability and suitability for optoelectronic applications.[3][4]

-

Vibrational Properties : Investigated through techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, these properties reveal information about the specific chemical bonds and functional groups within the molecule.[5][6] Characteristic vibrations of the oxadiazole ring and the naphthyl group serve as fingerprints for structural confirmation and analysis of intramolecular interactions.[5][7]

Quantitative Data Summary

The following tables summarize key electronic and vibrational data for representative naphthyl-substituted oxadiazoles, primarily focusing on 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND), based on experimental and computational studies.

Table 1: Electronic Properties of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND)

| Property | Theoretical Value (DFT) | Unit | Reference |

| HOMO Energy | -6.45 | eV | [3][4] |

| LUMO Energy | -1.98 | eV | [3][4] |

| Energy Gap (Egap) | 4.47 | eV | [3][4] |

Note: Theoretical values are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set.[7][8][9]

Table 2: Key Vibrational Frequencies for 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND)

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Reference |

| C=N Stretching (Oxadiazole Ring) | 1577 | 1579 | 1608-1491 | [3][10] |

| Naphthyl Ring C=C Stretching | 1529 | 1541 | 1575-1590 | [3][10] |

| C-O-C Stretching (Oxadiazole Ring) | - | 1032 | 1015-1054 | [3][5][10] |

| C-H Stretching (Naphthyl Ring) | ~3050 | ~3050 | 3050-3100 | [3] |

Note: Discrepancies between experimental and theoretical values are common and are often reconciled using scaling factors.

Methodologies and Protocols

The synthesis and characterization of these compounds involve multi-step chemical reactions and sophisticated analytical techniques.

General Synthesis Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including naphthyl derivatives, typically follows a cyclodehydration route.[11] A common pathway starts from a naphthoic acid derivative.

-

Esterification : Naphthoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ethyl naphthoate.

-

Hydrazinolysis : The ethyl naphthoate is then treated with hydrazine hydrate to yield naphthoylhydrazine.[12]

-

Condensation & Cyclization : The naphthoylhydrazine is reacted with another equivalent of a naphthoyl derivative (like naphthoyl chloride) or a different carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[12][13] The mixture is typically refluxed for several hours.

-

Purification : Upon completion, the reaction mixture is poured onto crushed ice and neutralized. The resulting solid precipitate is filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.[12]

Characterization Protocols

-

UV-Visible (UV-Vis) Spectroscopy : To study the electronic transitions, UV-Vis spectra are recorded by dissolving the compound in a suitable solvent (e.g., chloroform, THF).[7] The absorption maxima (λmax) provide insights into the electronic structure and conjugation within the molecule.[5]

-

FTIR and FT-Raman Spectroscopy : For vibrational analysis, FTIR spectra are often recorded using KBr pellets. FT-Raman spectra are also collected to obtain complementary vibrational data.[3] These techniques are crucial for identifying characteristic functional groups and confirming the formation of the oxadiazole ring.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to elucidate the precise molecular structure and confirm the identity of the synthesized compound.[14]

-

Computational Analysis (DFT) : To complement experimental data, quantum chemical calculations are performed using Density Functional Theory (DFT).[7][8] Geometries are optimized, and vibrational frequencies, HOMO-LUMO energies, and other electronic properties are calculated, typically with the B3LYP functional and a basis set like 6-311G(d,p).[15]

Visualizing Structure-Property Relationships and Workflows

The following diagrams illustrate the logical connections between molecular structure and properties, and the typical experimental workflow.

Caption: Logical relationship between molecular structure and key properties.

Caption: Standard workflow for synthesis and characterization.

Conclusion

Naphthyl-substituted oxadiazoles exhibit distinct electronic and vibrational properties stemming from the interplay between the naphthyl and oxadiazole moieties. Their significant HOMO-LUMO energy gaps point to high molecular stability.[3][4] Spectroscopic analyses provide clear vibrational signatures, such as the characteristic C=N and C-O-C stretching modes of the oxadiazole ring, which are invaluable for structural confirmation.[3][5][10] The detailed protocols and compiled data in this guide serve as a foundational resource for researchers engaged in the design and development of novel materials and therapeutic agents based on this promising molecular scaffold. Further research focusing on modifying the substitution pattern on the naphthyl ring could lead to fine-tuning of these properties for targeted applications.

References

- 1. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. TRDizin [search.trdizin.gov.tr]

- 5. journalspub.com [journalspub.com]

- 6. cdn.apub.kr [cdn.apub.kr]

- 7. Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04530F [pubs.rsc.org]

- 15. discovery.researcher.life [discovery.researcher.life]

Quantum Mechanical Insights into the Stability of Oxadiazole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical computation of oxadiazole isomer stability, a critical aspect in the field of medicinal chemistry and drug development. Oxadiazoles are a class of five-membered heterocyclic compounds that exist as four primary isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The arrangement of nitrogen and oxygen atoms within the ring significantly influences their electronic structure, aromaticity, and, consequently, their thermodynamic stability. Understanding the relative stability of these isomers is paramount for designing novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

This document summarizes the findings from theoretical studies employing high-level quantum mechanical calculations to elucidate the stability hierarchy of oxadiazole isomers. Detailed computational protocols, quantitative stability data, and visualizations of the computational workflow and isomer energy relationships are presented to offer a comprehensive resource for researchers in the field.

Data Presentation: Relative Stability of Oxadiazole Isomers

The relative stability of the four oxadiazole isomers has been investigated using density functional theory (DFT), a powerful computational method for predicting molecular properties. The following table summarizes the calculated relative Gibbs free energies (ΔG) for each isomer, providing a clear comparison of their thermodynamic stability.[1][2]

| Oxadiazole Isomer | Common Name | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Stability Ranking |

| 1,3,4-Oxadiazole | - | 0.00 | 1 (Most Stable) |

| 1,2,4-Oxadiazole | - | +8.64 | 2 |

| 1,2,3-Oxadiazole | - | +21.28 | 3 |

| 1,2,5-Oxadiazole | Furazan | +40.61 | 4 (Least Stable) |

Note: The relative Gibbs free energies are reported with respect to the most stable isomer, 1,3,4-oxadiazole.

The data unequivocally indicates that 1,3,4-oxadiazole is the most thermodynamically stable isomer.[1][2] The stability decreases in the order of 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole.[3] The pronounced instability of 1,2,3-oxadiazole is attributed to its tendency to undergo ring-opening to form a diazoketone tautomer.[2]

Experimental Protocols: Computational Methodology

The quantum mechanical calculations cited in this guide were performed using the Gaussian 03 suite of programs.[2] The following protocol outlines the key computational steps employed to determine the relative stabilities of the oxadiazole isomers.

1. Initial Structure Preparation and Optimization:

-

The initial three-dimensional structures of the four oxadiazole isomers were generated.

-

A preliminary geometry optimization was performed using a semi-empirical quantum mechanics method.[2]

-

The optimized coordinates were then used to create a Z-matrix, which defines the molecular geometry in terms of bond lengths, bond angles, and dihedral angles, for input into the Gaussian 03 program.[2]

2. High-Level Quantum Mechanical Calculations:

-

The final geometry optimization and subsequent energy calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][2]

-

The 6-311+G** basis set was employed, which is a triple-zeta basis set that includes diffuse functions (+) and polarization functions on both heavy atoms and hydrogen atoms (**) to provide a more accurate description of the electron distribution.[1][2]

-

These calculations were performed in the gas phase to determine the intrinsic stability of the isolated molecules.[2]

3. Calculation of Thermodynamic Properties:

-

Following the geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311+G**) to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

The frequency calculation also provides the necessary data to compute various thermodynamic parameters, including the Gibbs free energy (G).

-

The relative Gibbs free energies (ΔG) were then calculated by taking the difference in the Gibbs free energy of each isomer with respect to the most stable isomer (1,3,4-oxadiazole).

4. Aromaticity Assessment (Optional but Recommended):

-

To gain further insight into the factors influencing stability, aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated.[1][2]

-

NICS calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level of theory.[2] Negative NICS values are indicative of aromatic character, which often correlates with enhanced stability.

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to visually represent the computational workflow and the relative stability of the oxadiazole isomers.

References

spectroscopic analysis (FT-IR, FT-Raman, NMR) of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole

This guide provides an in-depth overview of the spectroscopic analysis of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole, a molecule of interest in materials science and drug development. The focus is on three key analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the spectroscopic characterization of this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound containing an oxadiazole ring substituted with two naphthyl groups. The structural and electronic properties of such molecules make them promising candidates for various applications, including as scintillators, laser dyes, and in the development of novel therapeutic agents. A thorough spectroscopic analysis is crucial for confirming the molecular structure, understanding its vibrational modes, and elucidating its electronic environment.

Spectroscopic Data

The following sections present the experimental and theoretical spectroscopic data for this compound. The theoretical data has been obtained through Density Functional Theory (DFT) calculations, which provide a powerful complement to experimental results for vibrational and electronic structure analysis.

The vibrational spectra of this compound have been characterized by both FT-IR and FT-Raman spectroscopy. The experimental data is compared with theoretical wavenumbers calculated using DFT. Key vibrational modes include C=N stretching, C-O-C stretching of the oxadiazole ring, and various vibrations of the naphthyl rings.

Table 1: Experimental and Theoretical FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) of this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1579 | 1579 | 1580 | C=C stretching |

| 1541 | 1541 | 1545 | C=N stretching |

| 1529 | - | 1530 | Aromatic C=C stretching |

| 1430–1465 | - | - | Aromatic ring vibrations |

| 1280–1380 | - | - | In-plane C-H bending |

| 1032 | 1032 | 1035 | C-O-C symmetric stretching |

| - | 1032 | 1035 | Ring breathing mode |

Note: The theoretical values are often scaled to better match experimental data. The assignments are based on Potential Energy Distribution (PED) analysis from computational studies.

¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic structure and the spatial arrangement of the atoms. Theoretical chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[1]

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Experimental ¹H (ppm) | Theoretical (GIAO) ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical (GIAO) ¹³C (ppm) |

| Naphthyl Protons | 7.5 - 8.5 (multiplet) | 7.4 - 8.4 | - | - |

| C (Oxadiazole) | - | - | ~163 | ~165 |

| C-O (Oxadiazole) | - | - | ~160 | ~162 |

| Naphthyl Carbons | - | - | 110 - 140 | 112 - 142 |

Note: NMR spectra were recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Theoretical calculations were performed considering the solvent effects.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Objective: To identify the functional groups and vibrational modes of the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used.[2]

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[2] Place a small amount of the solid sample directly on the ATR crystal.[4]

-

-

Data Acquisition:

-

Data Analysis:

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes of the molecule.

-

Objective: To obtain complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample in the FT-Raman spectrometer.

-

Excite the sample with a near-infrared (NIR) laser (e.g., 1064 nm) to minimize fluorescence.

-

Collect the scattered radiation and process it through an interferometer.

-

Acquire the spectrum over a suitable wavenumber range.

-

-

Data Analysis:

-

The spectrum plots Raman intensity versus Raman shift (cm⁻¹).

-

Identify peaks corresponding to the vibrational modes of the molecule. FT-Raman is particularly sensitive to C=C, C≡C, and other symmetric vibrations.[8]

-

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire ¹H and ¹³C NMR spectra. Standard experiments include 1D ¹H, 1D ¹³C, and may be supplemented with 2D experiments like COSY and HSQC for more complex structural assignments.

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation.

-

Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow of spectroscopic analysis.

Conclusion

The combined application of FT-IR, FT-Raman, and NMR spectroscopy, supported by theoretical calculations, provides a robust framework for the comprehensive characterization of this compound. This multi-technique approach ensures unambiguous structural elucidation and a deep understanding of the molecule's vibrational and electronic properties, which is fundamental for its further development and application in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. mse.washington.edu [mse.washington.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. plus.ac.at [plus.ac.at]

- 7. 4 [staff.buffalostate.edu]

- 8. physicsopenlab.org [physicsopenlab.org]

- 9. benchchem.com [benchchem.com]

In-Depth Molecular Orbital Analysis of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the organic compound 2,5-Di(1-naphthyl)-1,3,4-oxadiazole. This molecule, also known as 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND), is of significant interest due to its potential applications in organic electronics and medicinal chemistry. This guide synthesizes theoretical calculations and experimental findings to offer a detailed understanding of its electronic properties, crucial for the rational design of novel materials and therapeutics.

Core Concepts: HOMO-LUMO and Their Significance

The frontier molecular orbitals, HOMO and LUMO, are fundamental concepts in quantum chemistry that dictate the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily excitable and reactive.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₂₂H₁₄N₂O and a molecular weight of 322.37 g/mol .[1] Its structure features a central 1,3,4-oxadiazole ring substituted with two naphthyl groups at the 2 and 5 positions. The molecule is a white to crystalline powder with a melting point of 177-180 °C and is commercially available with a purity of ≥ 98% (HPLC).[1]

Theoretical Analysis of Frontier Molecular Orbitals

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound.

Calculated Energy Levels

A key study by Şaş and Kurt (2025) performed DFT calculations to determine the HOMO and LUMO energy levels of the molecule in the gas phase.[2][3][4] These theoretical values provide a foundational understanding of the molecule's electronic characteristics.

| Parameter | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.97 |

| HOMO-LUMO Gap (ΔE) | 4.23 |

The sizable calculated energy gap of 4.23 eV indicates that this compound is a chemically stable molecule.[2][3][4]

Visualization of HOMO and LUMO Distribution

The spatial distribution of the frontier molecular orbitals provides insights into the regions of the molecule involved in electron donation and acceptance. Based on the findings of Şaş and Kurt (2025), the HOMO and LUMO are distributed across the molecule as follows:

As depicted, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich naphthyl rings, indicating that these are the sites from which an electron is most likely to be donated. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the electron-deficient 1,3,4-oxadiazole core, suggesting this is the most probable site for accepting an electron. This separation of the frontier orbitals is a key characteristic of molecules used in organic electronics.

Experimental Protocols

Synthesis of this compound

General Procedure:

-

A mixture of a 1-naphthoylhydrazide and 1-naphthoic acid (in equimolar amounts) is prepared.

-

Phosphorus oxychloride is added portion-wise to the mixture at room temperature.

-

The reaction mixture is then refluxed with stirring for several hours.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and methanol) to yield the pure this compound.[5]

Computational Details

The theoretical calculations for the molecular orbital analysis were performed using the Gaussian 09 software package. The geometry of the this compound molecule was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[3] This level of theory is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Conclusion and Future Directions

The molecular orbital analysis of this compound reveals a stable electronic structure with a significant HOMO-LUMO gap. The distinct localization of the HOMO on the naphthyl rings and the LUMO on the oxadiazole core provides a strong basis for its potential application in organic electronic devices where charge separation is desirable.

For drug development professionals, the understanding of the molecule's electronic properties and reactive sites (electron-donating naphthyl groups and electron-accepting oxadiazole ring) can inform the design of derivatives with tailored biological activities.

Future research should focus on obtaining experimental data for the HOMO and LUMO energy levels through techniques like cyclic voltammetry and detailed photophysical characterization using UV-Vis absorption and fluorescence spectroscopy. This will allow for a direct comparison and validation of the theoretical predictions, providing a more complete picture of the electronic landscape of this promising molecule. Furthermore, the synthesis and biological evaluation of novel derivatives based on this scaffold could lead to the discovery of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. TRDizin [search.trdizin.gov.tr]

- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Illuminating the Path Forward: A Technical Guide to the Charge Transport Properties of Novel Oxadiazole Materials

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to advance at a rapid pace, with novel materials constantly being developed to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the various classes of organic materials, oxadiazole derivatives have emerged as a cornerstone, particularly for their exceptional electron-transporting capabilities.[1][2] Their inherent electron-deficient nature, coupled with high thermal and chemical stability, makes them ideal candidates for use as electron transport layers (ETLs) and hole-blocking layers (HBLs) in multilayered organic electronic devices.[3][4] This technical guide provides an in-depth investigation into the charge transport properties of novel oxadiazole materials, offering a comprehensive overview of their synthesis, characterization, and the underlying principles governing their function.

Understanding Charge Transport in Oxadiazole Materials

Charge transport in disordered organic semiconductors like oxadiazole-based materials is fundamentally different from that in their inorganic crystalline counterparts. Instead of charge carriers moving through delocalized bands, the transport mechanism is dominated by "hopping" between localized molecular orbitals of adjacent molecules.[5][6] This process is influenced by several factors, including the molecular packing in the solid state, the degree of structural and energetic disorder, and the presence of impurities or traps.[6][7]

The charge carrier mobility (µ), a key parameter defining the efficiency of charge transport, is therefore dependent on both the intrinsic electronic properties of the individual molecules and their intermolecular interactions.[6] For oxadiazole derivatives, their planar structure and tendency to form stacked arrangements can facilitate efficient intermolecular hopping, leading to relatively high electron mobilities.[1]

Quantitative Charge Transport Data of Novel Oxadiazole Materials

The performance of oxadiazole materials in electronic devices is directly linked to their fundamental electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the efficiency of charge injection from the electrodes, while the electron and hole mobilities dictate the speed at which charges traverse the organic layer. The following tables summarize key quantitative data for a selection of novel oxadiazole-based materials.

| Material | Molecular Structure | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) | Reference |

| PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) | 2-phenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole with a biphenyl substituent | -6.06 | -2.16 | ~2 x 10⁻⁵ (at high electric fields) | - | [1] |

| BND (2,5-bis(4-naphthyl)-1,3,4-oxadiazole) | 1,3,4-oxadiazole with two naphthyl substituents | - | - | ~2 x 10⁻⁵ (at high electric fields) | - | [1] |

| TPOTP (2,5-di([1,1′:3′,1″-terphenyl]-5′-yl)-1,3,4-oxadiazole) | 1,3,4-oxadiazole with two terphenyl substituents | - | - | High | - | [8] |

| PyOxd-mCz | 2-(3-(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | -5.64 | -2.60 | - | - | [9] |

| PyOxd-pCz | 2-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | -5.63 | -2.60 | - | - | [9] |

| Polymer Liquid Crystal with Oxadiazole and Amine Moieties | Side-chain polymer with oxadiazole and amine groups | - | - | Dispersive | 6.1 x 10⁻⁸ (at 9.1 x 10⁵ V/cm) | [10] |

| Starburst Oxadiazole with Carbazole Dendrons (G1, G2, G3) | Dendrimers with a fluorinated starburst oxadiazole core and carbazole dendrons | Gradiently modulated | Gradiently modulated | Improved with higher generation | - | [11] |

Experimental Protocols for Synthesis and Characterization

A thorough understanding of the charge transport properties of novel oxadiazole materials necessitates robust and reproducible experimental procedures. This section outlines detailed methodologies for the synthesis of a common class of oxadiazole derivatives and the characterization of their charge carrier mobility.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[12]

Materials and Reagents:

-

Substituted aromatic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., polyphosphoric acid, triflic anhydride)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

Procedure:

-

Acid Chloride Formation: A substituted aromatic acid is refluxed with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Acylhydrazide Synthesis: The acid chloride is dissolved in an anhydrous solvent and added dropwise to a cooled solution of hydrazine hydrate in the same solvent with vigorous stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, the acylhydrazide, is filtered, washed with a suitable solvent, and dried.

-

Diacylhydrazine Formation: The acylhydrazide is reacted with another equivalent of the same or a different acid chloride in the presence of a base (e.g., pyridine) in an anhydrous solvent to form the diacylhydrazine.

-

Cyclodehydration to form the 1,3,4-Oxadiazole: The diacylhydrazine is heated under reflux with a dehydrating agent such as phosphorus oxychloride. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid, the 2,5-disubstituted-1,3,4-oxadiazole, is filtered, washed thoroughly with water, and purified by recrystallization or column chromatography.

Characterization of Charge Carrier Mobility

3.2.1. Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) method is a direct technique to measure the drift mobility of charge carriers in a material.[13]

Sample Preparation:

-

A thin film of the oxadiazole material (typically a few micrometers thick) is deposited on a transparent conductive substrate (e.g., Indium Tin Oxide (ITO) coated glass) by vacuum evaporation or spin-coating.

-

A top metal electrode (e.g., aluminum) is then deposited on the organic film to complete the sandwich-type device structure. The thickness of the organic layer is accurately measured using a profilometer.

Measurement Procedure:

-

A voltage is applied across the device, creating a uniform electric field.

-

A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed onto the semi-transparent electrode, generating a sheet of charge carriers (electrons or holes) near this electrode.

-

Under the influence of the applied electric field, these charge carriers drift across the organic layer towards the opposite electrode.

-

The transient photocurrent generated by the moving charge carriers is monitored using an oscilloscope connected in series with the device.

-

The transit time (t_T) is determined from the inflection point of the transient photocurrent curve when plotted on a double logarithmic scale.

-

The charge carrier mobility (µ) is then calculated using the formula: µ = d² / (V * t_T), where 'd' is the thickness of the organic layer and 'V' is the applied voltage.

3.2.2. Space-Charge-Limited Current (SCLC) Method

The SCLC method provides an alternative way to determine the charge carrier mobility by analyzing the current-voltage (I-V) characteristics of a single-carrier device.[14][15]

Device Fabrication:

-

A single-carrier device is fabricated, where only one type of charge carrier (either electrons or holes) is injected and transported. For an electron-only device with an oxadiazole material, this typically involves sandwiching the oxadiazole layer between two electrodes with low work functions to ensure efficient electron injection and to block hole injection.

-

The device structure is typically Substrate/Anode/Hole-Blocking Layer (optional)/Oxadiazole Layer/Electron-Injecting Layer/Cathode.

Measurement and Analysis:

-

The current density-voltage (J-V) characteristics of the device are measured in the dark.

-

At low voltages, the current follows Ohm's law (J ∝ V).

-

As the voltage increases, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited. In the ideal trap-free case, the current follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.

-

By plotting J vs. V² and fitting the linear region of the curve, the mobility (µ) can be extracted.

Visualizing Key Processes and Workflows

Diagrammatic representations are crucial for understanding the complex processes involved in the study of charge transport in oxadiazole materials. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key experimental workflows and the fundamental charge transport mechanism in an OLED.

Experimental Workflow for Characterization of Novel Oxadiazole Materials

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Charge carrier transport properties in polymer liquid crystals containing oxadiazole and amine moieties in the same side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 15. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

The Pharmacological Potential of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. The 2,5-disubstituted derivatives, in particular, have garnered significant attention for their therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and drug development.

Anti-inflammatory Activity

Derivatives of 2,5-disubstituted 1,3,4-oxadiazole have demonstrated significant anti-inflammatory effects in various preclinical models. These compounds often exert their action through the inhibition of key inflammatory mediators and enzymes.

A number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity.[1] Many of these compounds have shown promise as potent anti-inflammatory agents.[2] The anti-inflammatory effects of two novel 2,5-disubstituted-1,3,4-oxadiazoles, designated OSD and OPD, were investigated using both in vivo and in vitro models.[3][4] In a carrageenan-induced rat paw edema model, OSD at a dose of 100 mg/kg demonstrated a significant 60% reduction in paw edema, while OPD showed a more modest 32.5% reduction at the same dose.[2][4] Further studies in a carrageenan-induced rat air pouch model revealed that OSD also reduced leukocyte influx and myeloperoxidase activity.[2][4] In a chronic inflammation model of complete Freund's adjuvant-induced arthritis, both OSD and OPD, at a dose of 200 mg/kg for 14 days, were effective in reducing paw edema and nitric oxide (NO) levels.[2][4]

The proposed mechanism for some of these derivatives involves the inhibition of the LPS-TLR4-NF-κB signaling pathway, which is a critical pathway in the inflammatory response.[2][3] Additionally, some compounds have been found to be dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), offering a promising strategy for treating inflammatory conditions with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] For instance, compound 4a was identified as a selective inhibitor of both COX and LOX.[5] Another study found that derivative Ox-6f exhibited a 79.83% reduction in edema volume in the carrageen-induced hind paw edema model, comparable to the standard drug ibuprofen which showed an 84.31% reduction.[7]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Dose | % Inhibition/Effect | Reference |

| OSD | Carrageenan-induced rat paw edema | 100 mg/kg | 60% reduction | [2][4] |

| OPD | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% reduction | [2][4] |

| OSD | Complete Freund's adjuvant-induced arthritis | 200 mg/kg (14 days) | Reduction in paw edema and NO levels | [2][4] |

| OPD | Complete Freund's adjuvant-induced arthritis | 200 mg/kg (14 days) | Reduction in paw edema and NO levels | [2][4] |

| 4e | Carrageenan-induced edema | Not specified | 89% | [6] |

| 4b | Carrageenan-induced edema | Not specified | 86% | [6] |

| Ox-6f | Carrageenan-induced hind paw edema | 200 µg/mL | 74.16% | [7][8] |

| Ox-6d | Carrageenan-induced hind paw edema | 200 µg/mL | 70.56% | [7][8] |

| Ibuprofen (Standard) | Carrageenan-induced hind paw edema | 200 µg/mL | 84.31% | [7][8] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

-

Animal Model: Wistar albino rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathway: LPS-TLR4-NF-κB

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presented methods offer streamlined approaches to these valuable scaffolds, starting from readily available precursors.

Introduction

The 1,3,4-oxadiazole moiety is a key structural motif found in a wide range of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Consequently, the development of efficient and versatile synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles is of paramount importance to the drug discovery and development process. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. This document details two robust one-pot methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Method 1: Copper-Catalyzed One-Pot Synthesis from Arylacetic Acids and Hydrazides via Dual Oxidation

This method provides a simple and efficient protocol for accessing symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides.[1][2][3][4] The key steps in this process are the copper-catalyzed oxidative decarboxylation of arylacetic acids and the subsequent oxidative functionalization of the imine C-H bond.[1][2][3] This approach is advantageous due to the avoidance of expensive ligands and the high yield of the desired products.[1][2]

Experimental Protocol

Materials:

-

Hydrazide (0.7 mmol, 1.0 equiv)

-

Arylacetic acid (0.7 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (20 mol%)

-

Potassium carbonate (K₂CO₃) (0.3 mmol, 0.5 equiv)

-

Dimethylformamide (DMF) (2.0 mL)

-

Oxygen (balloon)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

Procedure:

-

To a round-bottom flask, add the hydrazide (0.7 mmol), arylacetic acid (0.7 mmol), CuI (20 mol%), and K₂CO₃ (0.3 mmol).

-

Add DMF (2.0 mL) to the flask.

-

Fit the flask with a condenser and an oxygen-filled balloon.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain the reaction at 120 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data Summary

| Entry | Hydrazide (R¹) | Arylacetic Acid (R²) | Yield (%) |

| 1 | Phenyl | Phenyl | 74 |

| 2 | 4-Methylphenyl | Phenyl | 78 |

| 3 | 4-Methoxyphenyl | Phenyl | 82 |

| 4 | 4-Chlorophenyl | Phenyl | 72 |

| 5 | Phenyl | 4-Methylphenyl | 76 |

| 6 | Phenyl | 4-Methoxyphenyl | 80 |

| 7 | Phenyl | 4-Chlorophenyl | 70 |

Note: The yields are based on initial optimization studies and may vary depending on the specific substrates used.[3]

Experimental Workflow

Caption: Workflow for Copper-Catalyzed One-Pot Synthesis.

Method 2: One-Pot Synthesis-Functionalization from Carboxylic Acids and N-Isocyaniminotriphenylphosphorane (NIITP)

This two-stage, one-pot protocol allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[5][6][7] The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole, which is then subjected to a copper-catalyzed C-H arylation in the second stage without the need for isolation of the intermediate.[5][6]

Experimental Protocol

Materials:

-

Carboxylic acid (0.20 mmol, 1.0 equiv)

-

N-Isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv)

-

Anhydrous 1,4-dioxane (0.50 mL + 0.50 mL)

-

Aryl iodide (0.50 mmol, 2.5 equiv)

-

1,10-Phenanthroline (14.4 mg, 0.08 mmol, 40 mol%)

-

Cesium carbonate (Cs₂CO₃) (97.7 mg, 0.30 mmol, 1.5 equiv)

-

Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 20 mol%)

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath with temperature control

-

Nitrogen atmosphere

Procedure:

Stage 1: 1,3,4-Oxadiazole Formation

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol) and NIITP (66.5 mg, 0.22 mmol).

-

Evacuate and backfill the Schlenk tube with nitrogen (repeat 4 times).

-

Add anhydrous 1,4-dioxane (0.50 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 3 hours.

Stage 2: C-H Arylation

-

After 3 hours, cool the reaction mixture to room temperature.

-

Sequentially add the aryl iodide (0.50 mmol), 1,10-phenanthroline (14.4 mg, 0.08 mmol), cesium carbonate (97.7 mg, 0.30 mmol), copper(I) iodide (7.6 mg, 0.04 mmol), and additional anhydrous 1,4-dioxane (0.50 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 18 hours.

-

After this time, cool the reaction to room temperature.

-

Filter the reaction mixture through a silica plug, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[5][6]

Quantitative Data Summary

| Entry | Carboxylic Acid (R¹) | Aryl Iodide (R²) | Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 78 |

| 2 | 4-Chlorobenzoic acid | Iodobenzene | 81 |

| 3 | 4-Bromobenzoic acid | Iodobenzene | 85 |

| 4 | 4-Methylbenzoic acid | Iodobenzene | 87 |

| 5 | 3-Methylbenzoic acid | Iodobenzene | 84 |

| 6 | 2-Methylbenzoic acid | Iodobenzene | 69 |

| 7 | 4-Methoxybenzoic acid | Iodobenzene | 75 |

| 8 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 71 |

| 9 | 4-Fluorobenzoic acid | 4-Iodotoluene | 83 |

| 10 | 4-Fluorobenzoic acid | 1-Iodo-4-methoxybenzene | 79 |

Data sourced from J. Org. Chem. 2022, 87, 18, 12498–12505.[5][8]

Experimental Workflow

Caption: Workflow for One-Pot Synthesis-Functionalization.

References

- 1. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole using silica gel column chromatography. 2,5-disubstituted-1,3,4-oxadiazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Effective purification is crucial to obtain high-purity material for further research and development. This document outlines the necessary materials, equipment, and a step-by-step procedure for the successful isolation of the target compound.

Introduction

This compound is a molecule with potential applications in various fields due to its aromatic and heterocyclic nature. Synthesis of this and similar oxadiazole derivatives often results in crude products containing unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This protocol is designed to provide a reliable method for obtaining high-purity this compound, suitable for subsequent analytical characterization and use in further scientific investigations. The physicochemical properties of the target compound, such as its solid state at room temperature and melting point of approximately 175-179°C, are key considerations for its handling and purification.

Data Presentation

The following table summarizes the typical quantitative data associated with the column chromatography purification of this compound. These values are representative and may be scaled depending on the quantity of crude material to be purified.

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel (60-120 mesh) | General Practice |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | General Practice |

| Crude Sample Loading | 1.0 g (adsorbed onto 2 g silica gel) | Assumed |

| Column Dimensions (Diameter x Height) | 4 cm x 40 cm | Assumed |

| Amount of Stationary Phase | ~100 g | Assumed |

| Elution Gradient | 100% Hexane to 90:10 Hexane:Ethyl Acetate | Inferred |

| Fraction Volume | 20 mL | General Practice |

| Typical Yield of Pure Product | 70-90% | Inferred |

| Purity of Final Product (by HPLC) | >98% | [1] |

| Molecular Weight | 322.36 g/mol |

Experimental Protocols

This section details the methodology for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column (4 cm diameter, 50 cm length)

-

Separatory funnel or solvent reservoir

-

Fraction collector or test tubes/flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Synthesis of this compound (General Procedure)

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. A general procedure is as follows:

-

Formation of 1,2-Di(1-naphthoyl)hydrazine: 1-Naphthoyl chloride is reacted with hydrazine hydrate in a suitable solvent (e.g., pyridine or dichloromethane) to form the corresponding diacylhydrazine.

-

Cyclodehydration: The resulting 1,2-di(1-naphthoyl)hydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating to yield the crude this compound.[2]

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried. This crude product is then purified by column chromatography as described below.

Column Chromatography Protocol

-

TLC Analysis of Crude Product:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent composition for separation. The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

-

-

Column Packing (Slurry Method):

-

Secure the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in 100% hexane.

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel (~2 times the weight of the crude product) to this solution.

-

Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the initial eluent (100% hexane) to the column using a separatory funnel or solvent reservoir.

-

Apply gentle air pressure to the top of the column to begin the elution process at a steady drip rate.

-

Start collecting fractions in appropriately sized test tubes or flasks.

-

Monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, etc.) to elute the compounds from the column. The target compound is expected to elute as the polarity is increased.

-

-

Isolation of Pure Product:

-

Identify the fractions containing the pure this compound using TLC analysis.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified product as a solid.

-

Determine the yield and characterize the final product by analytical methods such as HPLC, NMR, and melting point determination. A purity of over 98% is often achievable.[1]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Recrystallization of Aryl-Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of aryl-substituted oxadiazoles using recrystallization techniques. Aryl-substituted oxadiazoles are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their synthesis often results in crude products containing impurities such as starting materials, reagents, and by-products. Recrystallization is a critical and widely employed method for obtaining these compounds in high purity, which is essential for their biological evaluation and further applications.

Principles of Recrystallization for Aryl-Substituted Oxadiazoles

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. The fundamental principle is that the aryl-substituted oxadiazole should be highly soluble in a hot solvent and sparingly soluble in the same solvent at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should:

-

Effectively dissolve the crude product at elevated temperatures but not at room temperature or below.

-

Not react chemically with the aryl-substituted oxadiazole.

-

Possess a relatively low boiling point to facilitate its removal from the purified crystals.

-

Be non-toxic, non-flammable, and environmentally benign whenever possible.

-

Yield well-formed crystals upon cooling.

Due to the aromatic nature of aryl-substituted oxadiazoles, they generally exhibit poor solubility in water.[1][2] Therefore, organic solvents are typically employed for their recrystallization. The polarity of the solvent plays a crucial role, and often a mixture of solvents (a "solvent system") is required to achieve the desired solubility profile.

Data Presentation: Solvent Selection and Recrystallization Efficiency

The choice of solvent significantly impacts the yield and purity of the recrystallized aryl-substituted oxadiazole. Below are tables summarizing typical solvents and providing a hypothetical comparative analysis of recrystallization efficiency for a representative compound, 2,5-diphenyl-1,3,4-oxadiazole.

Table 1: Common Solvents for Recrystallization of Aryl-Substituted Oxadiazoles

| Solvent/Solvent System | Typical Applications & Remarks |

| Ethanol | A widely used protic solvent, effective for many aryl-substituted oxadiazoles. Often used in combination with water as an anti-solvent.[1] |

| Methanol | Similar to ethanol, used for recrystallizing various oxadiazole derivatives.[3] |

| Ethanol/Water | A common mixed solvent system. The oxadiazole is dissolved in hot ethanol, and water is added dropwise as an anti-solvent to induce crystallization.[1] |

| Dimethylformamide (DMF)/Ethanol | A 1:1 volume ratio of DMF and ethanol is effective for purifying certain 1,3,4-oxadiazole derivatives.[1] |

| Benzene/Hexane | Used for the recrystallization of specific 1,3,4-oxadiazole derivatives, yielding high purity products.[1] |

| Ethyl Acetate | A moderately polar aprotic solvent suitable for a range of oxadiazoles.[4] |

| Acetonitrile | Can be used for dissolving oxadiazoles, particularly for crystal growth studies.[4] |

| Chloroform/Ethanol | A solvent mixture reported for the recrystallization of some substituted oxadiazoles.[5] |

| Ethyl Acetate/Methanol | Another mixed solvent system that has been successfully employed.[5] |

Table 2: Hypothetical Comparative Study of Recrystallization Solvents for 2,5-Diphenyl-1,3,4-oxadiazole

| Solvent System | Crude Product Purity (HPLC Area %) | Recrystallized Product Purity (HPLC Area %) | Recovery Yield (%) | Observations |

| Ethanol | 85.2 | 98.9 | 85 | Well-formed needle-like crystals. |

| Methanol | 85.2 | 98.5 | 82 | Smaller, finer crystals compared to ethanol. |

| Ethanol/Water (4:1) | 85.2 | 99.2 | 90 | High purity, but requires careful control of water addition to prevent oiling out. |

| Ethyl Acetate | 85.2 | 97.8 | 78 | Good purity, but lower yield due to higher solubility at room temperature. |

| Acetonitrile | 85.2 | 99.1 | 88 | High purity and good yield, suitable for obtaining high-quality crystals. |

| DMF/Ethanol (1:1) | 85.2 | 99.5 | 92 | Excellent purity and yield, but DMF has a high boiling point, making it harder to remove. |

Note: The data in this table is illustrative and intended to demonstrate the comparative nature of solvent selection. Actual results will vary depending on the specific aryl-substituted oxadiazole, the nature of the impurities, and the precise experimental conditions.

Experimental Protocols

The following are detailed protocols for the recrystallization of aryl-substituted oxadiazoles.

Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)

Materials:

-

Crude aryl-substituted oxadiazole

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-